molecular formula C25H21NO4 B4939451 N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide

N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide

Cat. No.: B4939451
M. Wt: 399.4 g/mol
InChI Key: YBJCMAFYRRHQAP-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide is a synthetic organic compound featuring a coumarin (2-oxo-2H-chromen-3-yl) core linked to a phenyl ring via an amide bond. The benzamide moiety is substituted with a propoxy group at the 3-position, contributing to its unique physicochemical and biological properties. Coumarin derivatives are widely studied for their pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-14-29-21-8-5-7-19(15-21)24(27)26-20-12-10-17(11-13-20)22-16-18-6-3-4-9-23(18)30-25(22)28/h3-13,15-16H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCMAFYRRHQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other coumarin- and benzamide-containing derivatives. Below is a detailed comparison based on molecular features, substituents, and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Features
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide (Target Compound) C₂₅H₂₁NO₄ 3-propoxybenzamide, coumarin-phenyl linkage 399.44 Amide bond, coumarin core, aromatic systems
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide C₂₁H₁₅N₂O₃S 4-methylbenzamide, thiazole ring 375.42 Thiazole ring, methyl group, coumarin core
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide C₂₈H₂₃N₃O Benzimidazole, diphenylpropanamide 425.50 Benzimidazole core, diphenyl substituents

Key Observations:

Substituent Variability :

  • The target compound’s 3-propoxy group distinguishes it from the 4-methylbenzamide substituent in the thiazole-containing analog . The propoxy chain may enhance lipophilicity and membrane permeability compared to the methyl group.
  • The benzimidazole derivative replaces the coumarin core with a benzimidazole ring, which is associated with DNA intercalation or kinase inhibition in medicinal chemistry.

The coumarin core in the target compound is redox-active and may confer fluorescence properties, useful in bioimaging or mechanistic studies.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (399.44 g/mol) compared to the thiazole analog (375.42 g/mol) suggests differences in solubility and pharmacokinetic profiles. The propoxy group may reduce aqueous solubility but improve bioavailability in lipid-rich environments.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows amide-coupling protocols similar to those used for its analogs, as inferred from related structures .
  • Gaps in Data : Comparative studies on binding affinities, metabolic stability, or toxicity between these compounds are absent in the reviewed literature. Further experimental work is required to validate theoretical inferences.

Biological Activity

N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide is a synthetic compound that combines structural features of both chromenone and benzamide derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory , antioxidant , and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19NO3C_{19}H_{19}NO_3. The compound features a chromenone moiety, which is known for various biological activities, and a benzamide structure that enhances its pharmacological profile.

Key Physical Properties:

  • Molecular Weight: 307.36 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.
  • Stability: Stable under neutral pH conditions but may undergo hydrolysis in extreme pH environments.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Chromenone Intermediate: Reaction of 4-hydroxycoumarin with ethyl bromoacetate.
  • Formation of Benzamide: Coupling of the chromenone intermediate with propoxybenzoyl chloride in the presence of a base.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress. This activity has been confirmed through assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests.
  • Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Biological Evaluations

Several studies have highlighted the promising biological activities of this compound:

StudyCell LineIC50 Value (µg/mL)Activity
A54922.09Cytotoxicity
MCF-76.40 ± 0.26Cytotoxicity
VariousSignificantAntioxidant

Case Studies

  • Antioxidant Activity Assessment:
    • A study evaluated the antioxidant properties using DPPH, hydrogen peroxide, and nitric oxide scavenging assays, revealing that this compound effectively inhibits oxidative stress markers.
  • Cytotoxicity in Cancer Research:
    • Research involving human cancer cell lines demonstrated that the compound's mechanism may involve apoptosis induction through the activation of caspases, leading to cell cycle arrest and subsequent cancer cell death.

Q & A

Q. What are the optimal synthetic routes for N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves a multi-step approach:

Coumarin core formation : Condensation of salicylaldehyde derivatives with activated phenylacetates under acidic or basic conditions.

Functionalization : Introduction of the 3-propoxybenzamide group via nucleophilic acyl substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation).

  • Key Controls :
  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water).
  • Analytical Validation : Confirm purity (>95%) via ¹H/¹³C NMR, HPLC (C18 column, λ = 254 nm), and mass spectrometry .

Q. How can X-ray crystallography and computational tools like SHELXL be applied to determine the three-dimensional structure and electron density distribution of this compound?

  • Methodological Answer :
  • Crystallization : Dissolve the compound in a solvent (e.g., DMSO/MeOH) and allow slow evaporation.
  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement :
  • Process data with SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Validate geometry using WinGX/ORTEP for visualization of thermal ellipsoids and packing diagrams .
  • Output : Generate a CIF file with R-factor < 0.05 and wR₂ < 0.15 for publication .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Enzyme Inhibition :
Target Assay Type Reference
α-GlucosidaseSpectrophotometric (pNPG substrate, λ = 405 nm)
COX-2/5-LOXELISA (prostaglandin E₂/leukotriene B₄ quantification)
  • Receptor Binding :
  • Radioligand displacement assays (e.g., for estrogen receptors using ³H-estradiol).
  • Surface Plasmon Resonance (SPR) for real-time kinetic analysis (KD values) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., docking scores) and experimental data (e.g., IC₅₀ values) regarding its binding affinities?

  • Methodological Answer :
  • Re-evaluate Force Fields : Use molecular dynamics (MD) simulations (100 ns trajectory) to assess ligand-receptor stability in explicit solvent (e.g., TIP3P water model).
  • Experimental Validation :
  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare docking poses (AutoDock Vina) with crystal structures of analogous compounds (e.g., coumarin-thiazole hybrids) .
  • Statistical Analysis : Apply linear regression to correlate docking scores (ΔG) with experimental IC₅₀ values (p < 0.05 significance) .

Q. What strategies are effective for designing multi-target inhibitors based on its coumarin core to address off-target effects or synergistic mechanisms?

  • Methodological Answer :
  • Structural Hybridization :
Analog Modification Target
3-(2-Oxo-2H-chromen-3-yl)thiazole derivativesThiazole substitutionα-Glucosidase
Dichloro-substituted coumarinsHalogenation at C-6/C-8COX-2/5-LOX
  • Rational Design :
  • Introduce sulfonamide or morpholino groups to enhance solubility and target selectivity.
  • Use QSAR models to predict ADMET properties (e.g., logP, bioavailability) .

Q. What advanced in silico techniques (e.g., molecular dynamics, QM/MM) are suitable for studying its interaction dynamics with biological targets over extended timescales?

  • Methodological Answer :
  • Molecular Dynamics (MD) :
  • Simulate ligand-protein complexes in GROMACS (AMBER force field, 100 ns, 310 K).
  • Analyze RMSD (<2.0 Å), hydrogen bond occupancy (>70%), and binding free energy (MM/PBSA).
  • QM/MM Calculations :
  • Apply Gaussian09 for electronic structure analysis (B3LYP/6-31G* basis set) to map charge transfer in catalytic sites.
  • Output : Identify key residues (e.g., Asp214 in α-glucosidase) for mutagenesis studies .

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